Methyl 4,6-dichloro-1H-indole-3-carboxylate
Description
Methyl 4,6-dichloro-1H-indole-3-carboxylate is a halogenated indole derivative characterized by a methyl ester group at position 3 and chlorine substituents at positions 4 and 6 of the indole core. Indole derivatives are widely studied for their biological activities, structural diversity, and applications in medicinal chemistry. Chlorinated indoles, in particular, are known for enhanced stability and altered electronic profiles compared to non-halogenated counterparts, which influence reactivity and intermolecular interactions .
Properties
Molecular Formula |
C10H7Cl2NO2 |
|---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
methyl 4,6-dichloro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-10(14)6-4-13-8-3-5(11)2-7(12)9(6)8/h2-4,13H,1H3 |
InChI Key |
QYDVMDKTYLLRAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-dichloro-1H-indole-3-carboxylate typically involves the reaction of 4,6-dichloroindole with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the indole nitrogen attacks the carbonyl carbon of methyl chloroformate, leading to the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dichloro-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole nitrogen and the ester group.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid can be used for halogenation, nitration, and sulfonation reactions, respectively.
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and other strong bases can facilitate nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives of the indole ring.
Nucleophilic Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction: Oxidized or reduced forms of the indole ring and ester group.
Scientific Research Applications
Pharmacological Applications
Methyl 4,6-dichloro-1H-indole-3-carboxylate has been studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting various diseases.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study evaluated N-derivatives of this compound and found that certain modifications enhanced its antifungal activity. The introduction of specific substituents significantly influenced the compound's effectiveness against various fungal strains, demonstrating its potential as a lead compound for antifungal drug development .
GPR17 Agonism
This compound has been identified as a selective agonist for the GPR17 receptor, which is implicated in neuroinflammatory processes and neurodegenerative disorders. The compound has shown promise in preclinical studies for modulating neuroinflammation, suggesting its potential therapeutic role in treating conditions such as multiple sclerosis and other neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound has been optimized through various methodologies, including microwave-assisted synthesis techniques that significantly reduce reaction times while improving yields. These advancements facilitate the exploration of structural derivatives that may enhance biological activity or selectivity for specific targets .
Case Study: Synthesis Optimization
A recent study demonstrated an improved synthetic route for this compound derivatives using microwave irradiation. This method not only increased the yield to over 90% but also reduced the reaction time to mere minutes compared to traditional methods .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications at various positions on the indole ring have been systematically explored to identify which substituents enhance activity against specific biological targets.
Mechanism of Action
The mechanism of action of Methyl 4,6-dichloro-1H-indole-3-carboxylate involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The chlorine atoms and ester group can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 4,6-dichloro-1H-indole-3-carboxylate with three related indole derivatives, focusing on substitution patterns, spectral data, and functional group effects.
Methyl 1-Methyl-β-Carboline-3-Carboxylate (Compound 11 in )
- Structure : Features a β-carboline scaffold (indole fused to a pyridine ring) with a methyl ester at position 3 and a methyl group at position 1.
- Key Data: 1H-NMR (DMSO-d6): δ 4.03 (COOCH3), 7.37–8.79 (aromatic protons), 11.62 (N–H). Synthesis: Oxidized from a tetrahydro-β-carboline precursor using KMnO4 in DMF .
- Comparison :
- The absence of chlorine substituents in this compound reduces electron-withdrawing effects, likely resulting in upfield shifts for aromatic protons compared to dichloro-substituted analogs.
- The fused pyridine ring introduces additional conjugation, altering UV/Vis absorption and fluorescence properties relative to simpler indoles.
7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid (–5)
- Structure : Chlorine at position 7, methyl at position 3, and a carboxylic acid at position 2.
- Key Data :
- Chlorine at position 7 (vs.
Indole-Fused Heterocycle ()
- Structure : An indole fused to an additional heterocyclic ring, with a primary amine group.
- Key Data :
- Comparison: The fused heterocycle increases molecular rigidity, which could enhance crystallinity compared to non-fused analogs like the target compound. The amine group introduces basicity, contrasting with the ester group’s electron-withdrawing nature in this compound.
Research Implications and Limitations
- Electronic Effects: Chlorine atoms at positions 4 and 6 in the target compound likely induce significant electron-withdrawing effects, altering reactivity in nucleophilic substitution or cross-coupling reactions compared to mono-chloro or non-halogenated indoles.
- Spectroscopic Gaps : Direct NMR or mass spectrometry data for this compound are absent in the provided evidence. Predictions are based on trends from analogs (e.g., downfield shifts for chlorine-substituted carbons ).
Biological Activity
Methyl 4,6-dichloro-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique structure featuring two chlorine atoms at the 4 and 6 positions of the indole ring and a methyl ester group at the 3 position. This compound has garnered significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula: C₁₁H₈Cl₂N₁O₂
- Molecular Weight: Approximately 244.07 g/mol
- Structure: Chemical Structure
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest that it may inhibit the growth of various microbial strains.
- Anticancer Properties: The compound shows potential in targeting cancer cell lines, making it a candidate for further investigation in drug development.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Notably, it has been reported to inhibit cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play crucial roles in drug metabolism. This interaction may enhance its therapeutic efficacy by modulating metabolic pathways involved in drug action and toxicity .
Anticancer Activity
-
Study on Lung Cancer Cells:
- A study evaluated the effects of this compound on human lung adenocarcinoma A549 cells.
- Results indicated that the compound induced apoptosis through mitochondrial pathways, evidenced by increased expression of pro-apoptotic proteins (Bax, p53) and decreased anti-apoptotic protein (Bcl-2) levels.
- IC₅₀ Value: The compound demonstrated an IC₅₀ value of approximately 3.4 µM against A549 cells .
- Antimicrobial Activity:
Comparative Analysis with Other Indole Derivatives
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | CYP inhibition |
| Methyl Indole-3-Carboxylate | Moderate | High | Receptor modulation |
| Methyl 5-Nitro-Indole-3-Carboxylate | Low | High | ROS generation |
Q & A
Q. What synthetic methodologies are commonly employed for preparing methyl 4,6-dichloro-1H-indole-3-carboxylate and its derivatives?
The compound is typically synthesized via refluxing indole precursors with halogenating agents (e.g., POCl₃ or SOCl₂) in acetic acid or methanol. For example, derivatives like 3-formyl-1H-indole-2-carboxylate can be synthesized by refluxing 2-aminothiazol-4(5H)-one with sodium acetate and indole aldehydes . Advanced methods, such as microwave-assisted Pd-catalyzed heterocyclization, offer higher efficiency and reduced reaction times compared to traditional reflux methods .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Time (h) | Key Advantages |
|---|---|---|---|
| Reflux (traditional) | 70–85 | 3–5 | Robust for lab-scale synthesis |
| Microwave-assisted | 90–95 | 0.5–1 | Rapid, energy-efficient |
Q. How is crystallographic analysis performed to resolve the structure of methyl-substituted indole derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. For example, the planar structure of methyl 1-methyl-1H-indole-3-carboxylate was confirmed using SHELXL, with hydrogen bonding and coplanar packing analyzed via intermolecular C–H⋯O interactions .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved for halogenated indole derivatives?
Discrepancies in bond lengths or angles may arise from experimental conditions (e.g., temperature, radiation source) or software limitations. SHELX refinement parameters, such as weighting schemes and restraint settings, should be optimized . Cross-validation with spectroscopic data (e.g., NMR, IR) and computational modeling (DFT) is recommended. For instance, deviations in Cl–C bond lengths in 4,6-dichloro derivatives can be reconciled using high-resolution (<1 Å) data and Hirshfeld surface analysis .
Q. What advanced analytical techniques are suitable for studying receptor-binding interactions of this compound?
Radioligand binding assays using tritiated analogs (e.g., [³H]PSB-12150) enable precise quantification of receptor affinity. Competitive binding studies with unlabeled ligands can determine IC₅₀ values. For example, tritiated derivatives of structurally similar indole carboxylates have been used to study adenosine receptor interactions .
Table 2: Key Parameters for Radioligand Binding Assays
| Parameter | Typical Value | Notes |
|---|---|---|
| Kd (nM) | 0.5–5.0 | Temperature-dependent |
| Bmax (fmol/mg) | 50–200 | Tissue-specific variability |
| Non-specific binding | <10% of total | Controlled via excess cold ligand |
Q. How do intermolecular interactions influence the physicochemical properties of this compound?
The crystal packing of indole derivatives is stabilized by C–H⋯O hydrogen bonds and π-π stacking. For example, in methyl 1-methyl-1H-indole-3-carboxylate, three distinct C–H⋯O interactions form sheets in the ab plane, while parallel sheets interact via C–H⋯π stacking, enhancing thermal stability . These interactions correlate with solubility and melting behavior, critical for formulation in biological assays.
Q. What precautions are necessary for handling this compound in sensitive pharmacological studies?
- Storage : Keep at –20°C under inert gas (argon) to prevent hydrolysis of the ester group .
- Handling : Use gloveboxes for air-sensitive reactions and avoid prolonged light exposure to prevent photodegradation .
- Safety : Follow P301/P310 protocols (immediate medical attention if ingested) and use fume hoods due to potential respiratory irritancy .
Q. How can microwave-assisted synthesis improve the yield of this compound derivatives?
Microwave irradiation enhances reaction kinetics through uniform heating. For example, Pd-catalyzed heterocyclization of 3-(4-chlorophenyl)amino)but-2-enoate under microwave conditions achieves 95% yield in 30 minutes, compared to 70% yield via traditional reflux over 3 hours . Key parameters include power (300–500 W) and solvent choice (DMF or acetic acid).
Methodological Considerations
Q. What strategies address low reproducibility in synthesizing halogenated indole carboxylates?
- Purification : Use column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1) to isolate pure products .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and cross-check melting points with literature values (e.g., mp 232–234°C for indole-5-carboxylic acid) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting NMR data for this compound derivatives?
Discrepancies in δH or δC values may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d6) or tautomerism. Compare data with structurally validated analogs (e.g., indole-3-carboxaldehyde derivatives ) and use 2D NMR (COSY, HSQC) to assign signals unambiguously. For example, aromatic protons in dichloro-substituted indoles typically resonate at δ 7.2–7.8 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
